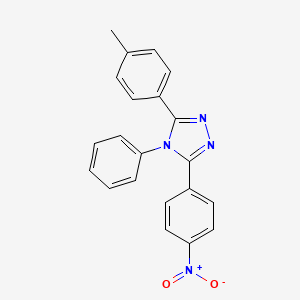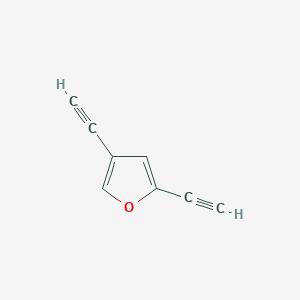
2,4-Diethynylfuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diethynylfuran is an organic compound with the molecular formula C8H4O. It is a derivative of furan, characterized by the presence of ethynyl groups at the 2 and 4 positions of the furan ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,4-Diethynylfuran can be synthesized through various methods. One common approach involves the Sonogashira coupling reaction, where a furan derivative is coupled with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine .
Industrial Production Methods: This includes using renewable resources and minimizing waste through efficient catalytic processes .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Diethynylfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can yield partially or fully hydrogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones, while substitution reactions can introduce alkyl or aryl groups .
Aplicaciones Científicas De Investigación
2,4-Diethynylfuran has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Mecanismo De Acción
The mechanism by which 2,4-Diethynylfuran exerts its effects depends on its specific application. In organic electronics, its conjugated system allows for efficient charge transfer, making it suitable for use in electronic devices. In biological systems, its mechanism of action may involve interactions with cellular targets, such as enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
- 2-Ethynylfuran
- 3-Ethynylfuran
- 2,3-Diethynylfuran
- 2,5-Diethynylfuran
Comparison: 2,4-Diethynylfuran is unique due to the specific positioning of the ethynyl groups, which influences its electronic properties and reactivity. Compared to other ethynylfurans, it has a distinct HOMO-LUMO gap, making it particularly suitable for certain applications in materials science and organic electronics .
Propiedades
Número CAS |
189458-05-7 |
|---|---|
Fórmula molecular |
C8H4O |
Peso molecular |
116.12 g/mol |
Nombre IUPAC |
2,4-diethynylfuran |
InChI |
InChI=1S/C8H4O/c1-3-7-5-8(4-2)9-6-7/h1-2,5-6H |
Clave InChI |
AOTUYKVTEQHCDV-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(=CO1)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


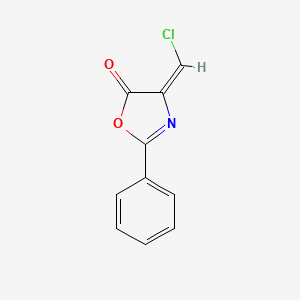
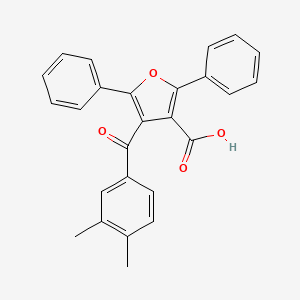
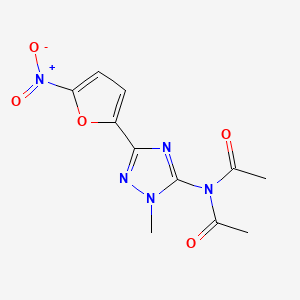
![5-(hydroxymethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12894538.png)

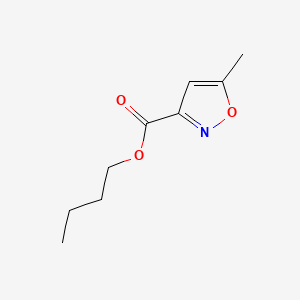
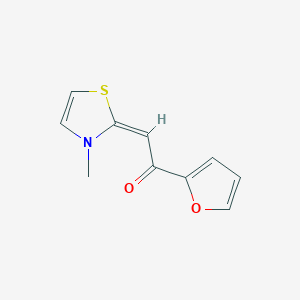
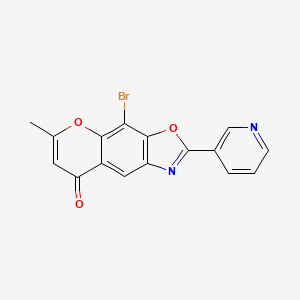
![Imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12894568.png)
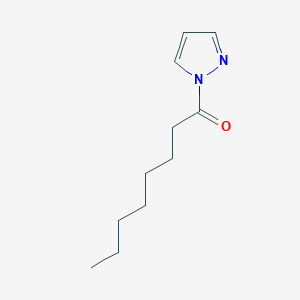

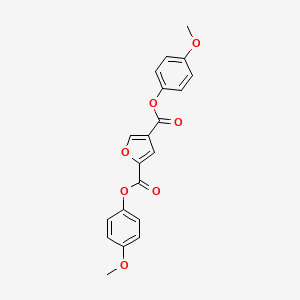
![2-(6-(4-Bromophenyl)-3-(4-ethoxy-3,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid](/img/structure/B12894591.png)
